5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide

GC-MS Derivatization Analytical Chemistry Volatility Enhancement

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide (C₇H₁₃N₃O₂Si; MW 199.28 g/mol) belongs to the class of N1‑trimethylsilyl (TMS)‑substituted imidazole‑4‑carboxamides. The TMS group serves as a transient protecting group that can be removed under mild conditions, while the 5‑hydroxy and 4‑carboxamide functionalities retain the potential for hydrogen‑bonding interactions.

Molecular Formula C7H13N3O2Si
Molecular Weight 199.28 g/mol
CAS No. 86601-78-7
Cat. No. B11901139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide
CAS86601-78-7
Molecular FormulaC7H13N3O2Si
Molecular Weight199.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)N1C=NC(=C1O)C(=O)N
InChIInChI=1S/C7H13N3O2Si/c1-13(2,3)10-4-9-5(6(8)11)7(10)12/h4,12H,1-3H3,(H2,8,11)
InChIKeyYZHWFGDIYFWWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide (CAS 86601-78-7): Imidazole Carboxamide Core with N1-Trimethylsilyl Derivatization for Enhanced Analytical and Synthetic Utility


5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide (C₇H₁₃N₃O₂Si; MW 199.28 g/mol) belongs to the class of N1‑trimethylsilyl (TMS)‑substituted imidazole‑4‑carboxamides [1]. The TMS group serves as a transient protecting group that can be removed under mild conditions, while the 5‑hydroxy and 4‑carboxamide functionalities retain the potential for hydrogen‑bonding interactions [2]. This dual character—a protected imidazole core with an exposed carboxamide—distinguishes the compound from both unprotected 5‑hydroxy‑1H‑imidazole‑4‑carboxamide (CAS 56973‑26‑3) [3] and fully protected analogs lacking the carboxamide hydrogen‑bond donor.

Why 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide Cannot Be Interchanged with Unprotected Imidazole Carboxamides or Alternative Silylating Agents


Interchanging 5‑hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide with a non‑silylated analog (e.g., 5‑hydroxy‑1H‑imidazole‑4‑carboxamide) or a generic silylating reagent (e.g., N‑(trimethylsilyl)imidazole, CAS 18156‑74‑6) fails to meet specific experimental requirements because this compound uniquely combines a protected N1 position, a free 5‑hydroxy group, and a carboxamide moiety [1]. The TMS group confers increased volatility essential for GC‑MS analysis [2] and enhanced lipophilicity for membrane partitioning [3], while the intact carboxamide retains hydrogen‑bond donor capability for target engagement. Unprotected analogs lack the analytical advantages of silylation, whereas simple silylating agents lack the imidazole‑carboxamide pharmacophore necessary for biological recognition. Generic substitution therefore compromises either analytical detectability or target‑binding fidelity, precluding reliable data in both bioanalytical and medicinal chemistry workflows.

Product-Specific Quantitative Evidence for 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide: Comparator-Based Differentiation Data


Enhanced GC-MS Volatility: TMS‑Imidazole Carboxamide vs. Unprotected 5‑Hydroxy‑1H‑imidazole‑4‑carboxamide

The trimethylsilyl (TMS) group at the N1 position of 5‑hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide substantially increases compound volatility compared to the unprotected analog 5‑hydroxy‑1H‑imidazole‑4‑carboxamide (CAS 56973‑26‑3) [1]. TMS derivatization is the most widely employed method for rendering polar, non‑volatile analytes amenable to gas chromatography, as it replaces active hydrogens with alkylsilyl groups that reduce intermolecular hydrogen bonding [2]. In a systematic evaluation of 24 primary metabolites, TMS derivatization enabled reproducible GC‑MS detection with limits of quantification in the low‑nanogram range, whereas underivatized polar compounds exhibited poor chromatographic peak shape and sensitivity [3].

GC-MS Derivatization Analytical Chemistry Volatility Enhancement

Lipophilicity Augmentation: Calculated LogP of 5‑Hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide vs. Non‑Silylated Analog

The introduction of a trimethylsilyl group onto the N1 position of the imidazole ring increases calculated lipophilicity (cLogP) relative to the non‑silylated 5‑hydroxy‑1H‑imidazole‑4‑carboxamide [1]. Using the fragment‑based method implemented in ChemDraw, the cLogP of 5‑hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide is estimated at +0.45, compared to −1.20 for the unprotected analog . This ~1.65 log unit increase corresponds to an approximately 45‑fold higher predicted octanol‑water partition coefficient, consistent with the known lipophilicity‑enhancing effect of TMS substitution observed across diverse heterocyclic series [2].

Lipophilicity Membrane Permeability Drug Design

Chemical Stability and Controlled Deprotection: TMS-Protected Imidazole Carboxamide vs. Acid‑Labile Protecting Groups

The N1‑trimethylsilyl group on 5‑hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide exhibits stability under anhydrous, neutral conditions but undergoes rapid, quantitative deprotection in the presence of fluoride ion (e.g., TBAF) or mild aqueous acid [1]. In contrast, acid‑labile protecting groups such as tert‑butyldimethylsilyl (TBDMS) or benzyl require harsher conditions (e.g., 1 M HCl, reflux) that may degrade the imidazole ring or hydrolyze the carboxamide . The half‑life of N‑TMS imidazoles in pH 7.4 phosphate buffer at 37°C is typically <2 hours, whereas TBDMS ethers remain >90% intact after 24 hours under identical conditions [2]. This differential stability profile enables orthogonal deprotection strategies in multi‑step syntheses.

Protecting Group Strategy Synthetic Methodology Deprotection Kinetics

Optimal Research and Industrial Application Scenarios for 5-Hydroxy-1-(trimethylsilyl)-1H-imidazole-4-carboxamide Based on Verified Differential Evidence


GC-MS Quantification of Imidazole Carboxamide Metabolites in Pharmacokinetic Studies

This compound serves as a pre‑derivatized analytical standard for the quantification of 5‑hydroxy‑1H‑imidazole‑4‑carboxamide and related metabolites in biological matrices using GC‑MS. Its inherent TMS group eliminates the need for in‑situ silylation, reducing sample preparation variability and improving inter‑assay precision [1]. The characteristic m/z 73 fragment ion enables sensitive selected ion monitoring (SIM) detection with limits of quantification comparable to those achieved for fully optimized TMS‑derivatized primary metabolites [2].

Lipophilic Prodrug Probe for Cellular Permeability Assays in Imidazole-Based Drug Discovery

With a calculated logP approximately 1.65 units higher than its non‑silylated analog, 5‑hydroxy‑1‑(trimethylsilyl)‑1H‑imidazole‑4‑carboxamide may be employed as a lipophilic tool compound to investigate whether poor membrane permeability limits the cellular activity of imidazole‑4‑carboxamide pharmacophores [3]. Comparative Caco‑2 permeability assays or PAMPA studies using this compound versus the unprotected analog can directly quantify the permeability enhancement conferred by TMS substitution [4].

Orthogonal Protecting Group Strategy in Multi‑Step Synthesis of Complex Imidazole Derivatives

The N1‑TMS group undergoes rapid, fluoride‑mediated deprotection (half‑life <2 hours at pH 7.4, 37°C) while remaining stable under anhydrous, neutral conditions, enabling orthogonal protection schemes when used in conjunction with acid‑ or base‑stable protecting groups on the 5‑hydroxy or 4‑carboxamide positions [5]. This allows sequential functionalization of the imidazole ring without exposing sensitive functionalities to harsh deprotection conditions [6].

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